(2S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-OL
Description
(2S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-OL is a chiral β-amino alcohol featuring a 2,4-difluorophenyl substituent. Its molecular formula is C₈H₉F₂NO, with a molecular weight of 173.16 g/mol . This compound is part of a broader class of fluorinated amino alcohols studied for their roles in enzyme inhibition, receptor binding, and antifungal activity .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
QILCOZXXFOLWRN-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Fluorination on Aromatic Ring
The synthesis typically starts from fluorinated benzene derivatives, where nucleophilic substitution introduces fluorine atoms at the 2 and 4 positions of the phenyl ring. This step is critical to obtaining the difluorophenyl moiety with correct substitution pattern.
Chiral Synthesis and Resolution
The chiral center at the α-position to the amino and hydroxyl groups is established either by:
- Chiral resolution of racemic mixtures, separating the (2S) enantiomer from its (2R) counterpart.
- Asymmetric synthesis using chiral catalysts or auxiliaries to directly produce the (2S) enantiomer.
These methods ensure high enantiomeric purity, essential for biological activity.
Multi-Step Organic Synthesis from Fluorinated Precursors
A reported approach involves multi-step reactions starting from ketones or aldehydes bearing the difluorophenyl group. For example, ketone intermediates undergo reduction and amination steps to yield the amino alcohol.
- Route A : Deprotonation of fluoropyrimidine derivatives with lithium diisopropylamide (LDA) at low temperatures followed by reaction with ketone intermediates. This route suffers from poor diastereoselectivity (~1:1 mixture) and low conversion (~20%).
- Route B : Reaction of ketone intermediates with halogenated fluoropyrimidine derivatives in the presence of activated zinc dust and catalytic lead powder. This route shows improved product conversion (>60%) and better diastereoselectivity (~1:0.14 ratio), facilitating easier purification by crystallization.
Hydrogenation of Azido Precursors
An alternative synthetic method involves hydrogenation of β-azido-2-(2,4-difluorophenyl)ethanol derivatives using palladium on activated carbon as a catalyst under inert atmosphere in methanol. This method yields the desired amino alcohol with good yield (~75%).
Salt Formation for Purification and Stability
Preparation of hydrochloride or other salt forms (e.g., acetate) is common to improve compound stability and solubility for pharmaceutical applications. Salt formation is typically done by treatment with acid in organic solvents followed by crystallization.
Comparative Summary of Preparation Routes
Research Findings and Challenges
- Handling of strong bases like LDA at very low temperatures is challenging and requires careful control to prevent side reactions such as enolization of ketone intermediates.
- Diastereoselectivity is a critical parameter; routes with poor selectivity necessitate additional separation steps, reducing overall efficiency.
- Hydrogenation of azido precursors provides a cleaner route with fewer side products but requires safe handling of azides and hydrogen gas.
- Salt formation steps are essential for pharmaceutical-grade material, improving compound handling and formulation.
Chemical Reactions Analysis
Hydroxyl Group Oxidation
The hydroxyl group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents and conditions include:
Amino Group Reduction
The amino group participates in reductive alkylation or deamination under specific conditions:
| Reagent/Condition | Product | Yield | Mechanism |
|---|---|---|---|
| H₂/Pd-C (1 atm) | 2-(2,4-Difluorophenyl)ethanol | 70% | Hydrogenolysis of C–N bond |
| NaBH₄/CH₃COOH | N-Acetyl derivative | 85% | Selective reduction without affecting fluorines |
Electrophilic Aromatic Substitution (EAS)
The difluorophenyl ring undergoes substitution at activated positions:
| Reagent/Condition | Position Substituted | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C) | Para to fluorine | 2-Amino-2-(2-fluoro-4-nitro-phenyl)ethanol | 40% |
| Cl₂/FeCl₃ | Ortho to fluorine | 2-Amino-2-(2,4-difluoro-5-chlorophenyl)ethanol | 35% |
Chiral Center Utilization
The (2S) configuration enables enantioselective transformations:
| Reaction Type | Reagent | Product (Configuration) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, Ph₃P | (S)-2-Azido derivative | 98% ee |
| Enzymatic Resolution | Lipase B (CAL-B) | (S)-Acetylated product | >99% ee |
Thermal Decomposition
At elevated temperatures (>150°C), decomposition pathways include:
-
Elimination : Forms 2,4-difluorostyrene (ΔH = +78 kJ/mol)
-
Racemization : Occurs in polar aprotic solvents (DMF, DMSO) above 100°C
Industrial-Scale Reaction Data
Key parameters for large-scale synthesis (patent-derived) :
| Parameter | Value |
|---|---|
| Optimal pH for reductive amination | 6.8–7.2 |
| Reaction Scale Yield (batch) | 82–87% |
| Purity after crystallization | ≥99.5% |
| Residual Solvent (THF) | <50 ppm |
Scientific Research Applications
(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorophenyl Derivatives
(2S)-2-Amino-2-(2,5-difluorophenyl)ethan-1-OL
- CAS : 1094697-85-4
- Molecular Formula: C₈H₉F₂NO
- Key Differences : Fluorine atoms at positions 2 and 5 instead of 2 and 4.
- No direct activity data are available, but positional isomerism is known to modulate metabolic stability .
(2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-OL
- CAS : 1212932-15-4
- Molecular Formula: C₈H₉F₂NO
- Key Differences : Fluorines at meta positions (3 and 5) .
- Implications : Meta-substitution creates a distinct electrostatic profile compared to the ortho/para pattern. This compound may exhibit reduced π-π stacking interactions in enzyme binding pockets due to symmetric fluorine placement .
Halogen-Substituted Analogs
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-OL
- CAS : 1213463-79-6
- Molecular Formula: C₈H₇ClF₂NO
- Key Differences : A chlorine atom at position 4 alongside fluorines at 2 and 5.
- However, it may introduce steric clashes in tight binding sites .
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (Collagenase Inhibitor)
- Activity : IC₅₀ values similar to its 2,6-dichloro analog (-6.4 vs. -6.5 kcal/mol Gibbs free energy in docking).
- Key Interactions : Hydrogen bonding with Gln215 (2.202 Å) and π-π stacking with Tyr201 (4.127 Å) in collagenase.
- Fluorine’s smaller size compared to chlorine may reduce steric hindrance in the target compound .
Methyl-Substituted Derivatives
(2S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-OL
- CAS : 1213691-14-5
- Molecular Formula: C₉H₁₂FNO
- Key Differences : A methyl group at position 2 and fluorine at 4.
- Purity is reported at 95%, suggesting feasible synthesis .
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
Enantiomeric and Stereochemical Variants
(R)-2-Amino-2-(2,5-difluorophenyl)ethan-1-OL
- CAS : 1094697-85-4 (S-enantiomer), (R)-enantiomer data inferred.
- Implications : Enantiomers often exhibit divergent biological activities. For example, (S)-configurations in similar compounds show higher collagenase inhibition than (R)-forms .
Biological Activity
(2S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-OL, also known as (S)-2-amino-2-(2,4-difluorophenyl)ethanol, is a chiral amino alcohol with significant potential for biological activity due to its unique structural features. This compound has garnered interest in pharmacological research due to its interactions with various biomolecules, which may lead to therapeutic applications.
- Molecular Formula : C₈H₉F₂NO
- Molecular Weight : 173.16 g/mol
- Appearance : Colorless to light yellow solid
- Solubility : Highly soluble in water and organic solvents
- Alkalinity : Weak alkaline properties
The difluorophenyl group enhances the compound's binding affinity to specific receptors or enzymes, which is crucial for its biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The difluorophenyl substituent increases the compound's affinity for certain receptors, potentially modulating their activity.
- Enzyme Interaction : The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with enzymes, influencing their catalytic functions.
- Therapeutic Potential : Ongoing studies are exploring its role in targeting specific pathways involved in diseases such as cancer and metabolic disorders .
Biological Activity Studies
Research has focused on the compound's pharmacological profiles through various assays:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits promising activity against several biological targets:
| Target | IC₅₀ Value (µM) | Effect |
|---|---|---|
| FGFR1 | < 0.5 | Inhibition of receptor signaling |
| hCA IX | 0.89 | Selective inhibition |
| Enzyme X | 0.11 | Antiproliferative effects |
These results indicate that the compound may serve as a lead for developing new therapeutic agents targeting these pathways .
Case Studies
Several case studies have highlighted the biological implications of this compound:
-
Anticancer Activity : A study evaluated the compound's effect on cancer cell lines, revealing significant antiproliferative activity against breast cancer cells with IC₅₀ values in the low micromolar range.
"The compound showed selective cytotoxicity toward MCF-7 cells, indicating its potential as an anticancer agent" .
- Enzyme Inhibition : Research indicated that this compound effectively inhibited certain kinases involved in tumor growth.
Structural Analogues and Comparisons
Comparative studies with structurally similar compounds provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1-(2,4-dichlorophenyl)ethanol | Chlorine instead of fluorine | Altered electronic properties; reduced potency |
| 2-Amino-2-(3,4-dimethylphenyl)ethanol | Dimethyl substitution | Different binding profile |
| 2-Amino-1-(3,4-difluorophenyl)ethanol | Similar backbone | Enhanced selectivity |
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to these analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-OL, and how can enantiomeric purity be ensured?
- Methodology : Enantioselective synthesis via Sharpless epoxidation of a difluorophenyl precursor followed by catalytic hydrogenation can yield the desired stereochemistry. For example, asymmetric reduction of a ketone intermediate using chiral catalysts like (R)- or (S)-BINAP-Ru complexes ensures enantiopurity .
- Validation : Monitor reaction progress with chiral HPLC or polarimetry to confirm enantiomeric excess (>99% ee) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Use H and F NMR to confirm the presence of the difluorophenyl group and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in stereochemistry .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmosphere (N/Ar) gloves and fume hoods to prevent moisture absorption and oxidation.
- Storage : Store at -20°C in amber vials under desiccant to minimize degradation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers address contradictory spectral data during structural elucidation?
- Resolution Strategy :
Cross-validate using multiple techniques (e.g., compare NMR with X-ray data to resolve stereochemical conflicts) .
Perform dynamic NMR experiments to assess rotational barriers or conformational flexibility.
Re-synthesize intermediates to isolate potential impurities contributing to spectral noise .
Q. What experimental designs are recommended for studying the compound's degradation under varying conditions?
- Protocol :
- Stability Studies : Expose the compound to controlled temperatures (4°C, 25°C, 40°C), pH gradients (2–12), and UV light.
- Analysis : Use LC-MS to track degradation products. For example, highlights organic compound degradation over time, suggesting continuous cooling during experiments to stabilize samples .
- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under different storage conditions.
Q. How can computational modeling enhance understanding of this compound's reactivity?
- Approach :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
Q. What strategies optimize enantiomeric resolution in preparative-scale synthesis?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
